molecular formula C38H48O6 B13436447 Nujiangefolin A

Nujiangefolin A

Cat. No.: B13436447
M. Wt: 600.8 g/mol
InChI Key: GNNBHBRZPVSHKB-IVQHQZAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nujiangefolin A is a natural compound belonging to the class of polycyclic polyprenylated acylphloroglucinols. It is derived from the Garcinia species, particularly Garcinia nujiangensis. This compound has garnered attention due to its potential therapeutic properties, especially in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nujiangefolin A involves several steps, starting from the extraction of the natural product from Garcinia nujiangensis. The extraction process typically uses solvents like acetone or ethanol. The isolated compound is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages. the process generally involves large-scale extraction from plant sources, followed by purification and crystallization. Advances in biotechnological methods may pave the way for more efficient production in the future.

Chemical Reactions Analysis

Types of Reactions

Nujiangefolin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

Nujiangefolin A has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying polycyclic polyprenylated acylphloroglucinols.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its anticancer properties, particularly in reducing cancer cell proliferation and inducing apoptosis.

Mechanism of Action

Nujiangefolin A exerts its effects primarily through the regulation of autophagy and apoptosis. It interacts with specific molecular targets, such as the chaperone protein HSPA8, to induce autophagosome accumulation and promote cell death in cancer cells. This mechanism is crucial for its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Oblongifolin C: Another polycyclic polyprenylated acylphloroglucinol with anticancer properties.

    Guttiferone K: Similar in structure but differs in the nature of the C-6 side chain.

Uniqueness

Nujiangefolin A is unique due to its specific molecular structure and the pathways it targets. Unlike other similar compounds, it has shown selective activity against certain cancer cell lines, making it a promising candidate for further research and development .

Properties

Molecular Formula

C38H48O6

Molecular Weight

600.8 g/mol

IUPAC Name

(1R,13R,15S)-6,7-dihydroxy-16,16-dimethyl-1,15-bis(3-methylbut-2-enyl)-13-(5-methyl-2-prop-1-en-2-ylhex-5-enyl)-3-oxatetracyclo[11.3.1.02,11.04,9]heptadeca-2(11),4,6,8-tetraene-10,12,17-trione

InChI

InChI=1S/C38H48O6/c1-21(2)11-13-25(24(7)8)19-37-20-26(14-12-22(3)4)36(9,10)38(35(37)43,16-15-23(5)6)34-31(33(37)42)32(41)27-17-28(39)29(40)18-30(27)44-34/h12,15,17-18,25-26,39-40H,1,7,11,13-14,16,19-20H2,2-6,8-10H3/t25?,26-,37-,38+/m0/s1

InChI Key

GNNBHBRZPVSHKB-IVQHQZAFSA-N

Isomeric SMILES

CC(=CC[C@H]1C[C@]2(C(=O)C3=C([C@](C2=O)(C1(C)C)CC=C(C)C)OC4=CC(=C(C=C4C3=O)O)O)CC(CCC(=C)C)C(=C)C)C

Canonical SMILES

CC(=CCC1CC2(C(=O)C3=C(C(C2=O)(C1(C)C)CC=C(C)C)OC4=CC(=C(C=C4C3=O)O)O)CC(CCC(=C)C)C(=C)C)C

Origin of Product

United States

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